molecular formula C10H11NS B1609604 (R)-(+)-1-Phenylpropyl Isothiocyanate CAS No. 745784-00-3

(R)-(+)-1-Phenylpropyl Isothiocyanate

Cat. No.: B1609604
CAS No.: 745784-00-3
M. Wt: 177.27 g/mol
InChI Key: KLNMIWGOGGBFNV-SNVBAGLBSA-N
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Description

(R)-(+)-1-Phenylpropyl isothiocyanate (CAS 745784-00-3) is a chiral aromatic isothiocyanate of high interest in biochemical and chemoprevention research. With a molecular formula of C10H11NS and a molecular weight of 177.27 g/mol, this compound is part of the isothiocyanate (ITC) family, bioactive compounds derived from glucosinolates in cruciferous vegetables that are widely studied for their cancer-preventive properties . Isothiocyanates are known to exert their effects through multiple interconnected pathways critical for inhibiting carcinogenesis . A primary mechanism is the modulation of biotransformation enzymes; ITCs can promote the upregulation of Phase II detoxification enzymes like glutathione S-transferase (GST) and quinone reductase (QR) via the Keap1-Nrf2-ARE signaling pathway, enhancing the elimination of potential carcinogens . Concurrently, they may inhibit pro-inflammatory pathways by suppressing the NF-κB transcription factor, a key mediator of chronic inflammation linked to cancer development . Furthermore, research on various ITC analogs demonstrates their ability to induce cell cycle arrest and apoptosis in cancer cells . The specific structure of the R-enantiomer, with its phenylpropyl side chain, contributes to its unique biological activity and research value compared to other ITCs . This compound is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[(1R)-1-isothiocyanatopropyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NS/c1-2-10(11-8-12)9-6-4-3-5-7-9/h3-7,10H,2H2,1H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLNMIWGOGGBFNV-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1=CC=CC=C1)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50426978
Record name (R)-(+)-1-Phenylpropyl Isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

745784-00-3
Record name (R)-(+)-1-Phenylpropyl Isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Anticancer Properties : PPI exhibits potential anticancer effects by inducing apoptosis in cancer cells. It has been shown to activate caspase enzymes and influence cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which alters gene expression and inhibits cell proliferation.
  • Anti-inflammatory Effects : Research indicates that PPI can modulate inflammatory responses by inhibiting nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and other inflammatory mediators.

2. Biochemical Research

  • Enzyme Inhibition : PPI acts as an inhibitor of glutathione S-transferase, disrupting cellular detoxification processes. This interaction can lead to increased oxidative stress, making it a valuable tool for studying oxidative stress pathways in cells .
  • Bioconjugation : The compound is utilized to modify biomolecules for studying their functions and interactions, particularly in protein chemistry.

3. Material Science

  • Synthesis of Novel Materials : PPI is explored in the development of new materials with specific properties, including polymers and nanomaterials. Its unique chemical structure allows for the creation of chiral compounds essential in various applications.

Case Study 1: Anticancer Activity in Cell Lines

A study investigating the effects of PPI on pancreatic cancer cell lines MIA PaCa-2 and PANC-1 revealed that treatment with PPI resulted in significant reductions in tumor volume when administered in vivo. The study highlighted the compound's ability to induce G2-M cell cycle arrest and promote apoptosis through oxidative stress pathways .

Case Study 2: Inhibition of Inflammatory Responses

Research demonstrated that PPI effectively inhibited the activity of NF-κB in macrophages, leading to reduced production of pro-inflammatory cytokines. This suggests its potential therapeutic role in treating inflammatory diseases.

Pharmacokinetics and Dosage Effects

The pharmacokinetics of (R)-(+)-1-Phenylpropyl Isothiocyanate indicate that its efficacy varies with dosage. Low doses exhibit beneficial anti-inflammatory and anticancer effects, while high doses may lead to toxicity, including hepatotoxicity and nephrotoxicity due to reactive metabolite accumulation.

Mechanism of Action

The mechanism by which (R)-(+)-1-Phenylpropyl Isothiocyanate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Arylalkyl Isothiocyanates

The chemopreventive and biochemical activities of (R)-(+)-1-phenylpropyl isothiocyanate can be contextualized against structurally related arylalkyl isothiocyanates, including phenethyl (PEITC), benzyl (BITC), phenyl (PITC), and longer-chain derivatives (e.g., PPITC, PBITC, PHITC). Key comparisons are outlined below:

Structural and Functional Differences

Compound Structure Key Features Biological Activity
(R)-(+)-1-Phenylpropyl Isothiocyanate Phenyl + 3C chain (R-configuration) Chiral center; used in chiral synthesis Limited direct bioactivity; used as a synthetic intermediate
Phenethyl Isothiocyanate (PEITC) Phenyl + 2C chain Shorter alkyl chain; no chirality Potent inhibitor of esophageal and lung tumors (53–97% inhibition)
3-Phenylpropyl Isothiocyanate (PPITC) Phenyl + 3C chain (no chirality) Longer chain than PEITC; achiral Superior to PEITC in inhibiting NNK-induced lung tumors (~85% inhibition)
6-Phenylhexyl Isothiocyanate (PHITC) Phenyl + 6C chain Longest alkyl chain; achiral Most potent NNK tumor inhibitor (85% reduction at 0.2 µmol/day)
Benzyl Isothiocyanate (BITC) Phenyl + 1C chain Shortest alkyl chain; achiral Weak or no tumor inhibition

Chemopreventive Efficacy

  • Alkyl Chain Length : Increasing chain length correlates with enhanced inhibitory activity against NNK-induced lung tumors in A/J mice. For example:
    • PEITC (2C): 70–97% tumor reduction at 5–25 µmol/day .
    • PPITC (3C): Comparable to PBITC (4C) and PPeITC (5C), with ~85% inhibition .
    • PHITC (6C): 85% tumor reduction at 0.2 µmol/day, the most potent .
  • Mechanistic Basis: Longer chains enhance inhibition of carcinogen metabolism (e.g., NNK activation) and DNA adduct formation .

Enzyme Modulation and Signaling

  • JNK1 Activation: PEITC induces sustained JNK1 activation, linked to prolonged chemopreventive effects .
  • DNA Methylation Inhibition : PEITC reduces N7- and O6-methylguanine adducts in esophageal and lung DNA (20–93% inhibition) .

Stereochemical Considerations

While (R)-(+)-1-phenylpropyl isothiocyanate’s chirality is critical for asymmetric synthesis of bioactive triazoles and thiosemicarbazides , its stereochemical impact on direct chemopreventive activity remains unstudied in the provided evidence. In contrast, achiral analogs like PPITC and PHITC demonstrate superior tumor inhibition, suggesting alkyl chain length dominates over stereochemistry in this context .

Biological Activity

(R)-(+)-1-Phenylpropyl isothiocyanate (PPITC) is a compound belonging to the class of isothiocyanates, which are known for their diverse biological activities, particularly in cancer prevention and treatment. This article explores the biological activity of PPITC, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Overview of Isothiocyanates

Isothiocyanates are derived from glucosinolates found in cruciferous vegetables. They exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects. The structure of isothiocyanates allows them to interact with various biological targets, leading to significant pharmacological effects.

  • Anticancer Properties :
    • Inhibition of Carcinogen Activation : Isothiocyanates like PPITC have been shown to reduce the activation of carcinogens and enhance their detoxification through various metabolic pathways. For instance, studies indicate that PPITC inhibits the metabolism of carcinogenic compounds such as NNK (nicotine-derived nitrosamine) in animal models, resulting in decreased DNA adduct formation and tumorigenesis .
    • Cell Cycle Arrest : PPITC induces cell cycle arrest, particularly at the G2/M phase, by modulating cyclin-dependent kinases (CDKs) and increasing the expression of CDK inhibitors such as p21^WAF1/CIP1 . This mechanism has been observed in cancer cell lines including HeLa and Caco-2.
  • Apoptosis Induction :
    • PPITC has been linked to the induction of apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the disruption of glutathione homeostasis. Elevated ROS levels lead to oxidative stress, which can trigger apoptotic pathways .
  • Anti-Angiogenic Effects :
    • Research indicates that PPITC can inhibit angiogenesis by suppressing vascular endothelial growth factor (VEGF) signaling pathways. This property is crucial for preventing tumor growth and metastasis by limiting blood supply to tumors .

In Vivo Studies

Animal studies have demonstrated that administration of PPITC significantly reduces tumor incidence and burden in models exposed to carcinogens. For example, F344 rats treated with PPITC showed a marked reduction in NNK-induced lung tumors .

In Vitro Studies

In vitro experiments reveal that PPITC effectively inhibits the proliferation of various cancer cell lines. A study reported that treatment with PPITC led to a dose-dependent decrease in cell viability across multiple cancer types .

Comparative Biological Activity

The biological activity of PPITC can be compared with other isothiocyanates based on their structural variations:

CompoundStructure VariationAnticancer ActivityMechanism of Action
(R)-(+)-1-Phenylpropyl ITCPhenyl groupHighInhibition of carcinogen activation
Phenethyl IsothiocyanateEthyl groupModerateInduction of apoptosis
Allyl IsothiocyanateAllyl groupLowCell cycle arrest

Case Studies

  • Study on Lung Cancer Prevention :
    A study conducted on F344 rats demonstrated that dietary intake of PPITC significantly reduced the incidence of lung tumors induced by NNK exposure. The compound was found to inhibit metabolic activation pathways associated with carcinogenesis .
  • Cell Line Studies :
    Research involving human cancer cell lines showed that PPITC treatment resulted in increased apoptosis rates and cell cycle arrest at G2/M phase. This was attributed to its ability to modulate key signaling pathways involved in cell proliferation and survival .

Preparation Methods

Preparation from (R)-(+)-1-Phenylpropan-1-amine via Carbon Disulfide and Ammonia

This classical method involves the reaction of (R)-(+)-1-phenylpropan-1-amine with carbon disulfide and ammonia in methanol under controlled low temperature conditions.

Procedure:

  • Dissolve (R)-(+)-1-phenylpropan-1-amine (0.25 mol) in methanol (18 mL), cool in an ice bath.
  • Slowly add carbon disulfide (0.38 mol) and aqueous ammonia solution (33%, 0.32 mol) with stirring.
  • Maintain the reaction temperature around 15 °C and stir for 12 hours.
  • Add a lead nitrate solution to precipitate impurities and stir overnight.
  • Collect the isothiocyanate product by steam distillation.

Yield and Characteristics:

  • Yield: Approximately 55%
  • Product: Yellow oil
  • Rf: 0.68 (petroleum ether : ethyl acetate, 4:1)
  • Optical rotation: [α]25D = -6.10° (acetone, c = 0.0018)
  • IR bands: 2970, 2943, 2084, 1601, 1454 cm⁻¹
  • ^1H NMR (CDCl3): Signals corresponding to the propyl chain and aromatic protons
  • ^13C NMR (CDCl3): Signals at 138.8, 130.9, 128.8, 128.4, 125.9, 63.2, 30.3, 10.5 ppm

This method is well-documented and provides a direct route from the amine to the isothiocyanate while preserving chirality.

General Synthetic Routes to Isothiocyanates Using Thiophosgene or Thiocarbonyldiimidazole

Alternative synthetic procedures adapted from literature for isothiocyanates include:

  • Thiophosgene Method:

    • React the amine with thiophosgene in a biphasic system (CH2Cl2 and saturated NaHCO3).
    • Stir at room temperature for 1 hour.
    • Separate layers and extract the organic phase.
    • Purify the crude product by silica gel chromatography.
  • Thiocarbonyldiimidazole Method:

    • React the amine with 1,1’-thiocarbonyldiimidazole in CH2Cl2 at room temperature.
    • After 1 hour, add water, separate layers, extract, and purify.

These methods are versatile and widely used for preparing isothiocyanates, including chiral ones, with good yields and purity.

Thiourea Route via Thermal Decomposition of Thioureido Intermediate (Patent Method)

A patented method for isothiocyanate synthesis involves:

  • Step 1: React an organic primary amine with thiourea to form a thioureido intermediate and ammonia.
  • Step 2: Thermally decompose this intermediate to release the isothiocyanate and ammonia.

This method allows for the preparation of isothiocyanates from primary amines and thiourea with control over reaction conditions to avoid by-products. The stoichiometry of thiourea is critical, and an excess is often preferred to prevent formation of complex thiocarbonyl compounds.

Comparative Data on Reaction Conditions and Yields (From Optimization Studies)

Method Key Reagents Solvent Temperature Yield (%) Notes
Carbon disulfide + NH3 (Methanol) (R)-(+)-1-Phenylpropan-1-amine, CS2, NH3 Methanol 15 °C 55 Classical method, steam distillation isolation
Thiophosgene Amine, thiophosgene CH2Cl2 + NaHCO3 RT 60-80 Biphasic system, fast reaction
Thiocarbonyldiimidazole Amine, 1,1’-thiocarbonyldiimidazole CH2Cl2 RT 55-80 One-pot, mild conditions
Thiourea Thermal Decomposition Amine, thiourea Various Heat Variable Patent method, scalable, requires thermal step

Mechanistic Insights and Reaction Optimization

  • The carbon disulfide and ammonia method proceeds via formation of dithiocarbamate intermediates, which rearrange to isothiocyanates.
  • Thiophosgene and thiocarbonyldiimidazole methods involve direct transfer of the thiocarbonyl group to the amine.
  • Optimization studies indicate that solvent choice (e.g., acetonitrile) and temperature control significantly affect yield and purity.
  • Silver fluoride-mediated fluorination and other additives have been explored for related isothiocyanate syntheses but are less common for (R)-(+)-1-phenylpropyl isothiocyanate specifically.

Summary Table of Spectroscopic Data for (R)-(+)-1-Phenylpropyl Isothiocyanate

Spectroscopic Technique Key Features
IR 2970, 2943 (C-H), 2084 (N=C=S stretch), 1601, 1454 cm⁻¹
^1H NMR (CDCl3) 1.04 (t, 3H, CH3), 1.97 (m, 2H, CH2), 4.72 (dd, 1H, CH), 7.23-7.44 (m, 5H, Ar-H)
^13C NMR (CDCl3) 138.8, 130.9, 128.8, 128.4, 125.9 (aromatic C), 63.2 (CH), 30.3 (CH2), 10.5 (CH3)
Optical Rotation [α]25D = -6.10° (acetone)

Q & A

Q. What synthetic methods are commonly employed for preparing (R)-(+)-1-phenylpropyl isothiocyanate, and how is chirality maintained during synthesis?

The compound is synthesized from R-(+)-1-phenylpropan-1-amine via reaction with carbon disulfide and ammonia, followed by treatment with Pb(NO₃)₂ to yield the isothiocyanate group. Chirality is preserved by using enantiomerically pure starting materials and avoiding racemization-prone conditions. The reaction is monitored using TLC, and the product is isolated via steam distillation. Yield optimization (typically ~55%) involves controlled temperatures (~15°C) and inert atmospheres .

Q. How is the structural integrity of (R)-(+)-1-phenylpropyl isothiocyanate confirmed post-synthesis?

Structural validation employs:

  • IR Spectroscopy : Peaks at ~2084 cm⁻¹ (C=S stretching) and 2970 cm⁻¹ (C-H stretching).
  • NMR : ¹H-NMR signals at δ 1.04 (t, H-3), 1.97 (m, H-2), and 4.72 (dd, H-1), with aromatic protons at δ 7.23–7.43. ¹³C-NMR confirms the thiocarbonyl carbon at δ 183.1–183.9 ppm.
  • Polarimetry : Specific rotation ([α]D) measurements verify enantiomeric purity .

Q. What are the primary applications of (R)-(+)-1-phenylpropyl isothiocyanate in medicinal chemistry?

It serves as a key intermediate in synthesizing chiral thiosemicarbazides and triazole-thiones, which exhibit urease inhibition (IC₅₀ values as low as 7.8 µM vs. 21 µM for thiourea) and antimicrobial activity. These derivatives are explored for targeting cancer cells selectively .

Advanced Research Questions

Q. What factors influence the inhibitory efficacy of (R)-(+)-1-phenylpropyl isothiocyanate derivatives against urease, and how can structural modifications enhance activity?

Inhibitory potency correlates with:

  • Electron-withdrawing substituents on the aryl group (e.g., chloro or nitro groups), which enhance electrophilicity.
  • Steric effects : Bulky substituents at the 1-phenylpropyl chain improve binding to the enzyme’s active site. Optimization strategies include introducing halogenated aromatic rings or adjusting alkyl chain length .

Q. How can computational methods aid in predicting the reactivity and biological targets of (R)-(+)-1-phenylpropyl isothiocyanate derivatives?

Molecular docking (e.g., AutoDock Vina) and DFT calculations predict:

  • Binding affinities to urease (PDB: 4H9M) via thiocarbonyl interactions with nickel centers.
  • Reactivity descriptors (e.g., Fukui indices) identify nucleophilic attack sites. MD simulations assess stability of enzyme-inhibitor complexes .

Q. What challenges arise in characterizing reactive intermediates during the synthesis of (R)-(+)-1-phenylpropyl isothiocyanate, and how are they addressed?

Challenges include:

  • Instability of isothiocyanate intermediates : Mitigated by low-temperature synthesis and inert atmospheres.
  • Byproduct formation : Controlled via stoichiometric precision (e.g., 0.25 mol amine to 0.38 mol CS₂).
  • Racemization risk : Avoided by limiting reaction times and using mild bases (e.g., NaOH for cyclization) .

Q. How do spectroscopic and chromatographic techniques resolve contradictions in purity assessments of (R)-(+)-1-phenylpropyl isothiocyanate?

Discrepancies between TLC (Rf = 0.68) and elemental analysis are resolved by:

  • GC-MS : Detects volatile impurities (e.g., unreacted CS₂).
  • HPLC with chiral columns : Confirms enantiomeric excess.
  • Cross-validation : IR and NMR data reconcile structural anomalies .

Q. What safety protocols are critical when handling (R)-(+)-1-phenylpropyl isothiocyanate in laboratory settings?

Key protocols include:

  • Ventilation : Use fume hoods to prevent inhalation (NFPA Health Hazard = 2).
  • PPE : Nitrile gloves, goggles, and lab coats.
  • Storage : Tightly sealed containers in cool, dry areas away from oxidizers.
  • Spill management : Neutralize with alkaline solutions (e.g., NaHCO₃) .

Methodological Considerations Table

AspectTechnique/ParameterKey Findings/RecommendationsReference
Synthesis Yield Pb(NO₃)₂ concentration, reaction timeOptimize at 0.38 mol CS₂ for 55% yield
Chirality Confirmation Polarimetry ([α]D = +6.10°)Validate against enantiopure standards
Biological Activity Agar dilution (200 µg/mL), urease inhibitionIC₅₀ = 7.8 µM for 6d derivative
Impurity Detection GC-MS, TLC (petroleum ether:acetone = 6:4)Limit unreacted amine to <1%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(R)-(+)-1-Phenylpropyl Isothiocyanate
Reactant of Route 2
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(R)-(+)-1-Phenylpropyl Isothiocyanate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.